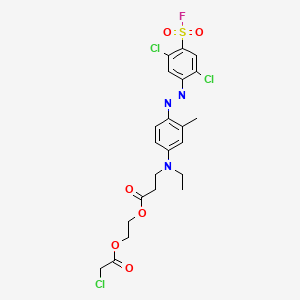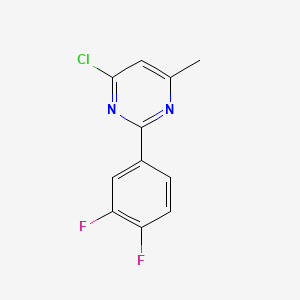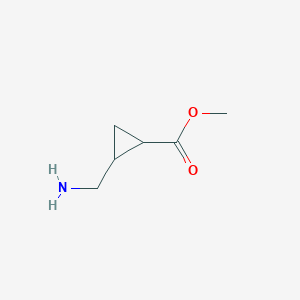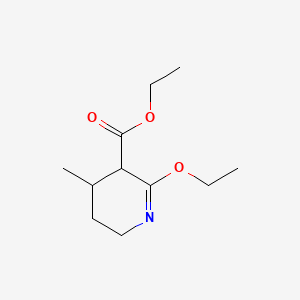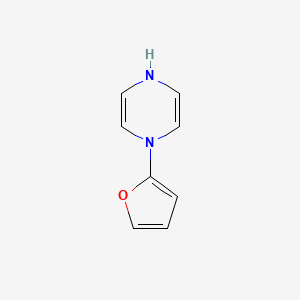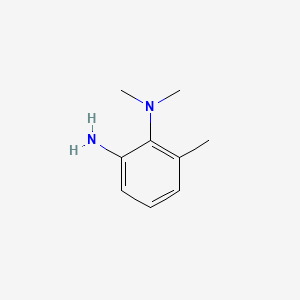
N1,N1,6-Trimethylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,6-Trimethylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and three methyl groups are attached to the nitrogen atoms and the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,6-Trimethylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 1,2-diaminobenzene with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1,2-diaminobenzene in a suitable solvent like ethanol or methanol.
- Add a base such as sodium hydroxide or potassium carbonate to the solution.
- Slowly add the methylating agent while maintaining the reaction temperature between 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
N1,N1,6-Trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon); reactions are usually performed in alcohol or aqueous media.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine form from nitro derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
N1,N1,6-Trimethylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other specialty chemicals.
作用機序
The mechanism by which N1,N1,6-Trimethylbenzene-1,2-diamine exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The specific pathways involved can vary depending on the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
N1,N1,2-Trimethylbenzene-1,4-diamine: Similar structure but with different substitution pattern on the benzene ring.
N1,N1-Dimethylbenzene-1,2-diamine: Lacks one methyl group compared to N1,N1,6-Trimethylbenzene-1,2-diamine.
N,N,N’-Trimethylethylenediamine: Contains an ethylene backbone instead of a benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its structure allows for selective interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
183251-81-2 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.225 |
IUPAC名 |
2-N,2-N,3-trimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-5-4-6-8(10)9(7)11(2)3/h4-6H,10H2,1-3H3 |
InChIキー |
RGTPGHAREIWEFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)N(C)C |
同義語 |
1,2-Benzenediamine,N2,N2,3-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


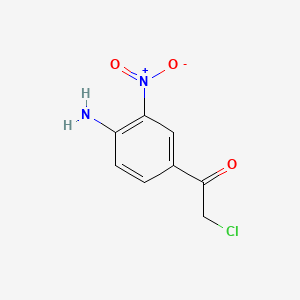
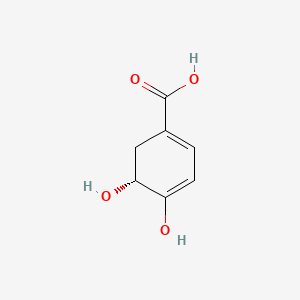
![1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI)](/img/structure/B575694.png)
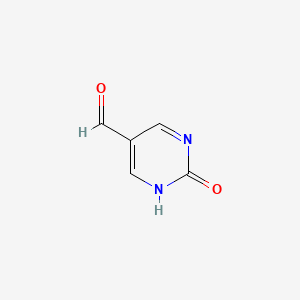
![tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B575698.png)
